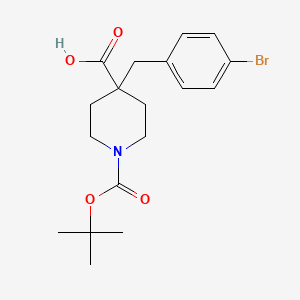

1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid

Description

1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a 4-bromobenzyl substituent, and a carboxylic acid moiety at the 4-position of the piperidine ring. The Boc group enhances stability during synthetic processes, while the 4-bromobenzyl group introduces steric bulk and lipophilicity, making the compound valuable in medicinal chemistry and drug development for targeting receptors or enzymes .

Properties

IUPAC Name |

4-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,15(21)22)12-13-4-6-14(19)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUMDGADQJSSKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H24BrNO4

- Molecular Weight : 398.3 g/mol

- CAS Number : 336182-21-9

- IUPAC Name : 4-(4-bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

These attributes contribute to its potential applications in various fields, particularly in the synthesis of bioactive molecules.

Scientific Research Applications

-

Drug Discovery :

- The compound serves as a lead structure for the development of novel pharmacological agents. It has been explored for its potential as an AKT inhibitor, which is significant in cancer therapy. A study highlighted that derivatives of piperidine, including those with similar structures to 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid, exhibited promising anti-proliferative effects on prostate cancer cells by inhibiting AKT signaling pathways .

-

Antiviral Activity :

- Recent research has indicated that piperidine derivatives can act as inhibitors against various viruses, including coronaviruses. The compound's structural modifications may enhance its effectiveness against viral enzymes, making it a candidate for further optimization in antiviral drug development .

-

Synthesis of Bioactive Molecules :

- The compound is utilized in the synthesis of other biologically active compounds. Its piperidine framework allows for modifications that can lead to derivatives with enhanced biological properties. For instance, structural variations have been linked to improved activity against specific cancer types and viral infections .

Case Study 1: AKT Inhibitors

A series of studies have synthesized compounds based on the piperidine structure, demonstrating their ability to inhibit AKT1 effectively. One notable compound showed significant anti-proliferative effects on PC-3 prostate cancer cells and was characterized as a pan-AKT inhibitor . This highlights the potential of this compound as a precursor for developing targeted cancer therapies.

Case Study 2: Antiviral Properties

In another study focusing on coronavirus inhibitors, researchers synthesized analogs of piperidine derivatives and evaluated their efficacy against SARS-CoV-2 main protease (M pro). Although initial results showed modest inhibition, further structural optimizations are expected to yield more potent antiviral agents .

Mechanism of Action

The mechanism by which 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Differences

1-(4-Bromobenzoyl)Piperidine-4-Carboxylic Acid

- Key Difference : The benzoyl group (carbonyl-linked) replaces the benzyl group (CH2-linked) in the target compound.

- Impact : The electron-withdrawing benzoyl group reduces electron density on the piperidine ring, altering reactivity in nucleophilic substitutions. The molecular weight (312.16 g/mol) is lower than the Boc-protected derivative due to the absence of the Boc group .

1-Boc-4-Aminopiperidine-4-Carboxylic Acid

- Key Difference: An amino group replaces the 4-bromobenzyl substituent.

- Impact : Increased polarity improves aqueous solubility (logP ~0.5 estimated) but reduces lipophilicity, affecting membrane permeability. This derivative is more reactive in conjugation reactions .

1-Boc-4-(3-Carboxy-Phenoxy)-Piperidine

- Key Difference: A phenoxy group with a carboxylic acid substituent replaces the bromobenzyl group.

- Impact : The ether linkage and additional carboxylic acid enhance hydrogen bonding capacity (polar surface area: ~90 Ų), improving solubility in polar solvents. Molecular weight is 321.37 g/mol .

1-[(4-Chlorophenoxy)Acetyl]Piperidine-4-Carboxylic Acid

- Key Difference: A chlorophenoxyacetyl group introduces an ester functionality.

- Impact : Chlorine’s electronegativity increases stability against oxidation compared to bromine. The acetyl group may render the compound more susceptible to enzymatic hydrolysis .

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a bromobenzyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, biological mechanisms, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C17H22BrNO4

- Molecular Weight : 384.26 g/mol

- CAS Number : 1076197-05-1

The compound's structure consists of a piperidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, which is protected by a Boc group. This configuration is crucial for its reactivity and biological interactions.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. The most common methods involve:

- Amide Formation : The carboxylic acid can react with amines to form amides, which may be relevant in drug development.

- Bromination of Piperidine Derivatives : The introduction of the bromobenzyl group can be achieved through electrophilic substitution reactions on the piperidine ring.

These synthetic strategies allow for the modification of the compound's structure to enhance biological activity or selectivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor in specific biochemical pathways, particularly those related to cancer cell proliferation and neurotransmitter systems.

Anticancer Potential

Research indicates that derivatives of this compound could exhibit activity against certain cancer cell lines. For instance, compounds similar to this compound have shown promise in inhibiting the AKT signaling pathway, which is crucial for cell survival and proliferation in various cancers:

| Compound | Target | Activity |

|---|---|---|

| 10h | AKT1 | Potent inhibitor; induces apoptosis in PC-3 prostate cancer cells |

| 1-Boc derivatives | Various cancer lines | Potential anticancer activity |

The ability to inhibit AKT signaling suggests that this compound could serve as a lead in developing new anticancer therapies.

Interaction with Neurotransmitter Systems

The compound's structural features may enable it to interact with neurotransmitter receptors, potentially influencing neurological pathways. While detailed pharmacological profiling is still required, initial findings indicate possible interactions that could lead to therapeutic applications in neuropharmacology.

Case Studies and Research Findings

A variety of studies have explored the biological implications of piperidine derivatives, including this compound:

- Zhang et al. (2018) reported on the design and synthesis of AKT inhibitors featuring piperidinyl side chains, highlighting the potential of these compounds in cancer therapy.

- Cheng et al. (2011) demonstrated that similar piperidine derivatives exhibited selective inhibition against specific protein methyltransferases, suggesting a targeted approach to cancer treatment.

These studies underscore the importance of structural modifications in enhancing biological activity and specificity.

Chemical Reactions Analysis

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine, enabling subsequent alkylation or acylation:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane .

-

Product : 4-(4-Bromobenzyl)piperidine-4-carboxylic acid (CAS 733797-83-6) .

Table 1: Boc Deprotection Conditions

| Acid | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| TFA (20% v/v) | DCM | 0°C → RT | >95% | |

| HCl (4M) | Dioxane | RT | 85–90% |

Carboxylic Acid Derivitization

The carboxylic acid undergoes standard transformations to generate bioactive intermediates:

Esterification

-

Reagents : Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol) .

-

Product : Methyl 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylate (FW 412.3) .

Amide Formation

Table 2: Carboxylic Acid Reactivity

Bromobenzyl Group Reactivity

The bromine atom participates in cross-coupling reactions for structural diversification:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Table 3: Cross-Coupling Reactions

| Reaction | Catalytic System | Substrate | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acids | 70–85% | |

| Buchwald Amidation | Pd₂(dba)₃/Xantphos | Primary/secondary amines | 60–75% |

Piperidine Ring Functionalization

The piperidine core undergoes stereoselective modifications:

Key Research Findings

-

Dual Targeting : Derivatives combining Boc-deprotected amines and carboxylate groups exhibit dual MAO-B/AChE inhibition .

-

Steric Effects : Bulky substituents at C4 enhance binding to hydrophobic enzyme pockets (e.g., CDK2) .

-

Synthetic Yield Optimization : Microwave-assisted coupling improves reaction efficiency (85% yield in 15 min) .

Preparation Methods

Standard Boc Protection Protocol

A benchmark method involves reacting 4-piperidinecarboxylic acid with Boc₂O in a biphasic system of aqueous sodium hydroxide and tert-butanol. This approach, yielding 1-Boc-piperidine-4-carboxylic acid with quantitative efficiency, ensures minimal side reactions due to the mild basic conditions (pH ~9–10). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl of Boc₂O, forming a stable carbamate.

Key Data:

-

Reagents: Boc₂O (1.2 equiv), NaOH (1N), tert-butanol.

-

Conditions: 0°C to ambient temperature, 12–18 hours.

This method’s scalability and simplicity make it a cornerstone for subsequent functionalization steps.

Introducing the 4-Bromobenzyl Moiety

The incorporation of the 4-bromobenzyl group at the piperidine 4-position presents a regioselective challenge, given the steric and electronic constraints of the disubstituted carbon. Two principal strategies emerge: direct alkylation and transition-metal-catalyzed coupling .

Alkylation via Nucleophilic Substitution

Alkylation of 1-Boc-piperidine-4-carboxylic acid’s α-carbon requires activation of the position adjacent to the carboxylic acid. Directed ortho-metalation (DoM) offers a solution:

-

Ester Protection: Convert the carboxylic acid to a methyl ester using thionyl chloride/methanol.

-

Lithiation: Treat with lithium diisopropylamide (LDA) at -78°C, deprotonating the α-position.

-

Quenching with 4-Bromobenzyl Bromide: Introduce the electrophilic benzyl group.

Example Protocol:

Hydrogenation of Unsaturated Precursors

An alternative route involves saturating a tetrahydropyridine intermediate. For example, catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine using Rh/C under H₂ (100 psi) achieves full reduction to the piperidine. Adapting this method, a bromobenzyl-substituted tetrahydropyridine could be hydrogenated to the target scaffold.

Key Data:

-

Catalyst: Rh/C (5 wt%).

-

Conditions: 20°C, 24 hours, triethylamine in methanol.

Carboxylic Acid Functionalization and Deprotection

The carboxylic acid group is often introduced via hydrolysis of nitriles or esters. For 1-Boc-4-(4-bromobenzyl)piperidine-4-carboxylic acid, ester hydrolysis is the final step:

Ester Hydrolysis

Post-alkylation, the methyl ester is cleaved using aqueous HCl or NaOH. For acid-sensitive substrates (e.g., Boc-protected amines), mild basic conditions (e.g., LiOH in THF/water) prevent deprotection.

Example Protocol:

-

Reagents: LiOH (2.0 equiv), THF/H₂O (3:1).

-

Conditions: 50°C, 4–6 hours.

Alternative Synthetic Routes

Reductive Amination

A less explored but viable pathway involves reductive amination of 4-(4-bromobenzyl)piperidin-4-one with Boc-protected amines. However, the ketone precursor’s synthesis adds complexity.

Grignard Addition to Cyclic Imines

Formation of a cyclic imine (e.g., from glutaric acid derivatives), followed by Grignard addition of 4-bromobenzyl magnesium bromide, could yield the disubstituted piperidine after oxidation. This method, though innovative, faces challenges in regioselectivity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | High regioselectivity; minimal steps | Requires stringent anhydrous conditions | 60–70% |

| Hydrogenation | High yields; scalable | Requires specialized catalysts (Rh/C) | 90–98% |

| Reductive Amination | Versatile for diverse substituents | Multi-step; ketone synthesis adds complexity | 50–65% |

Q & A

Q. What are the recommended synthetic routes for 1-Boc-4-(4-bromobenzyl)Piperidine-4-Carboxylic Acid, and how can side reactions be minimized?

The synthesis typically involves Boc protection of the piperidine nitrogen, followed by alkylation with 4-bromobenzyl bromide. Key steps include:

- Boc Protection : Reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water) at 0–5°C to avoid over-reaction .

- Alkylation : Using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous DMF or DCM. Stirring at room temperature for 12–24 hours ensures complete substitution .

- Side Reaction Mitigation : Monitor reaction progress via TLC or LC-MS to detect premature deprotection or dimerization. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How is the compound characterized, and what analytical techniques are critical for confirming purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and 4-bromobenzyl moiety (aromatic protons at δ 7.2–7.5 ppm). The piperidine ring protons appear as multiplet signals between δ 2.5–4.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% is standard for research use) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 427.2 for C₁₈H₂₃BrNO₄) .

Q. What are the solubility and storage requirements for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer .

- Storage : Store at 2–8°C under desiccation. The Boc group is sensitive to prolonged exposure to moisture or acidic conditions, which can lead to decomposition .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles .

- Hazard Mitigation : The compound may cause skin/eye irritation (H315/H319). In case of contact, rinse immediately with water for 15 minutes. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How does the 4-bromobenzyl substituent influence reactivity in cross-coupling reactions, and what catalytic systems are effective?

The bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in a mixture of DME/H₂O (3:1) at 80°C. Yields >80% are achievable for biaryl derivatives .

- Catalytic Optimization : Pd₂(dba)₃/XPhos systems improve efficiency for sterically hindered substrates. Monitor reaction progress via GC-MS to optimize catalyst loading .

Q. What strategies resolve challenges in regioselective functionalization of the piperidine ring?

- Protection/Deprotection : The Boc group directs electrophilic attacks to the 4-position. For further functionalization (e.g., amidation), use HATU/DIPEA in DMF to activate the carboxylic acid .

- Stereochemical Control : Chiral auxiliaries or enzymatic resolution may be required for enantiomerically pure derivatives. For example, lipase-catalyzed hydrolysis of esters can achieve >90% ee .

Q. How stable is the Boc group under varying pH conditions, and what alternatives exist for acid-sensitive applications?

- pH Stability : The Boc group hydrolyzes under strong acidic (pH <2) or basic (pH >10) conditions. For stability in acidic environments, consider alternative protecting groups (e.g., Fmoc or Cbz) .

- Deprotection Studies : Use TFA/DCM (1:1 v/v) for Boc removal. Monitor by NMR to confirm complete deprotection without side reactions (e.g., tert-butyl carbocation formation) .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Scaffold Utility : The piperidine-carboxylic acid core is a common hinge-binding motif in kinase inhibitors (e.g., PI3K or mTOR targets). The 4-bromobenzyl group can be replaced with heteroaryl moieties to modulate selectivity .

- Structure-Activity Relationship (SAR) : Modifications at the 4-position (e.g., substituting Br with CN or CF₃) enhance binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets .

Q. How can researchers address discrepancies in reported melting points or spectral data?

- Data Validation : Cross-reference with multiple sources (e.g., PubChem, Reaxys). For example, if melting points vary (e.g., 140–142°C vs. 135–138°C), recrystallize the compound from ethyl acetate/hexane and re-analyze .

- Contamination Check : Use elemental analysis (C, H, N) to confirm purity. Deviations >0.4% indicate impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.